molecular formula C8H13IN2O B8714533 2-n-Butyl-5-hydroxymethyl-4-iodoimidazole

2-n-Butyl-5-hydroxymethyl-4-iodoimidazole

Cat. No. B8714533
M. Wt: 280.11 g/mol
InChI Key: DKHPIBAKKVXLDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-n-Butyl-5-hydroxymethyl-4-iodoimidazole is a useful research compound. Its molecular formula is C8H13IN2O and its molecular weight is 280.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-n-Butyl-5-hydroxymethyl-4-iodoimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-n-Butyl-5-hydroxymethyl-4-iodoimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-n-Butyl-5-hydroxymethyl-4-iodoimidazole

Molecular Formula

C8H13IN2O

Molecular Weight

280.11 g/mol

IUPAC Name

(2-butyl-4-iodo-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C8H13IN2O/c1-2-3-4-7-10-6(5-12)8(9)11-7/h12H,2-5H2,1H3,(H,10,11)

InChI Key

DKHPIBAKKVXLDL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(N1)CO)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-iodosuccinimide (148.75 g, 0.661 mol) was added to a stirred solution of 2-n-butyl-4-hydroxymethylimidazole (100.78 g, 0.652 mol) in 500 ml of absolute ethanol. After 20 minutes the solution was heated to 40°-45° C. for 45 minutes, diluted with 2.5 L of water, and chilled. The crystalline product which formed was collected by filtration, washed with water, and dried to give 1.74.5 g (95%) of crystals; mp 166°-166.5° C.
Quantity
148.75 g
Type
reactant
Reaction Step One
Quantity
100.78 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

4-DMAP (1.2 g; 10 mmol) and N-iodosuccinimide (25 g; 111 mmol) were added to a solution of 2-butyl-4-hydroxymethyl-imidazole (15.4 g; 100 mmol) in dioxane (210 ml) and 2-methoxyethanol (140 ml) and the mixture was stirred overnight at 50° C. Concentration gave 44.4 g of a brownish-yellow magma (theory; 28 g), which was further reacted without further purification. For characterisation, 2 g of the crude product were dissolved using ethyl acetate and washed with 5% NaHCO3 solution and saturated sodium chloride solution. Drying and concentration of the organic phases gave 1.2 g of a yellow solid [97% of theory; m.p.: 135°-40° C. (dec.); Rf : 0.24 (methylene chloride:methanol=10:1)].
[Compound]
Name
crude product
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
15.4 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
catalyst
Reaction Step Three
Quantity
210 mL
Type
solvent
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Three
Yield
97%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.